4-Chloro-6-fluoro-3-hydroxy-1H-indazole
Description
4-Chloro-6-fluoro-3-hydroxy-1H-indazole is a halogenated indazole derivative characterized by a hydroxyl group at position 3, chlorine at position 4, and fluorine at position 4. Indazole scaffolds are of significant interest in medicinal chemistry due to their bioisosteric properties with purines and their role as kinase inhibitors.
Properties
IUPAC Name |
4-chloro-6-fluoro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQSEEGONCXLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-fluoro-3-hydroxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloro-6-fluoro-2-nitrophenylhydrazine with a suitable carbonyl compound, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of 4-chloro-6-fluoro-3-hydroxy-1H-indazole may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoro-3-hydroxy-1H-indazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while substitution of the chloro group with an amine yields an amino-indazole derivative .
Scientific Research Applications
4-Chloro-6-fluoro-3-hydroxy-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-6-fluoro-3-hydroxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, fluoro, and hydroxy groups allows it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on structurally related heterocyclic compounds, enabling a comparative analysis based on substituent effects, synthesis routes, and spectral properties. Below is a detailed comparison:
Structural Analogues and Substituent Effects
- 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f) (): Contains a fluorine atom at position 5 and a benzodioxolyloxy group. The fluorine atom enhances electronegativity and metabolic stability compared to non-fluorinated analogs. Synthesis involves condensation of diamine intermediates with aldehydes under nitrogen, a method adaptable to halogenated indazoles .
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) ():
Imidazole-Indole Hybrids (Compounds 8–11) ():
- Halogenated (Br, I) indole derivatives exhibit high melting points (>200°C) due to strong intermolecular interactions, a trend likely applicable to the chloro-fluoro-hydroxy indazole analog.
- Substituents at position 3 (e.g., imidazole) influence electronic properties, as seen in NMR shifts (δ 9.55 ppm for triazole protons) .
Physicochemical and Spectral Properties
- 4-Chloro-6-fluoro-3-hydroxy-1H-indazole : Expected to exhibit a high melting point (similar to halogenated indoles in ) and distinct IR peaks for OH (~3390 cm⁻¹), Cl (~700 cm⁻¹), and F (~1240 cm⁻¹).
Research Implications and Limitations
- Gaps in Evidence: No direct data on the synthesis, crystallography, or bioactivity of 4-Chloro-6-fluoro-3-hydroxy-1H-indazole are available in the provided sources. Comparisons rely on structurally related compounds with shared substituents.
- Key Insights : The chloro and fluoro substituents likely enhance binding affinity in kinase targets (via halogen bonding), while the hydroxyl group improves solubility—a balance critical for drug-likeness.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
